molecular formula C7H9NO2S2 B12006642 (5Z)-5-(ethoxymethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 6630-58-6

(5Z)-5-(ethoxymethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12006642
CAS No.: 6630-58-6
M. Wt: 203.3 g/mol
InChI Key: WUNAISWDRMFJMY-PLNGDYQASA-N
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Description

(5Z)-5-(ethoxymethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one: is a heterocyclic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidine ring fused with a thioxo group and an ethoxymethylene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(ethoxymethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of appropriate thioamides with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While the compound is mainly synthesized for research purposes, industrial production methods would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(ethoxymethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The ethoxymethylene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

(5Z)-5-(ethoxymethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-(ethoxymethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-(ethoxymethylene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but lacks the methyl group.

    4-thiazolidinone derivatives: A broad class of compounds with varying substituents on the thiazolidine ring.

Uniqueness

(5Z)-5-(ethoxymethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of the ethoxymethylene and thioxo groups, along with the methyl substitution, makes it a versatile compound for various research and industrial purposes.

Properties

CAS No.

6630-58-6

Molecular Formula

C7H9NO2S2

Molecular Weight

203.3 g/mol

IUPAC Name

(5Z)-5-(ethoxymethylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C7H9NO2S2/c1-3-10-4-5-6(9)8(2)7(11)12-5/h4H,3H2,1-2H3/b5-4-

InChI Key

WUNAISWDRMFJMY-PLNGDYQASA-N

Isomeric SMILES

CCO/C=C\1/C(=O)N(C(=S)S1)C

Canonical SMILES

CCOC=C1C(=O)N(C(=S)S1)C

Origin of Product

United States

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